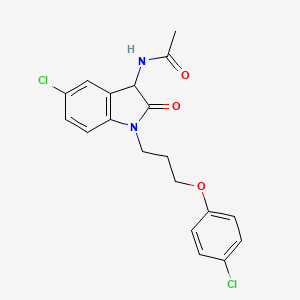
N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide, commonly known as Compound A, is a potent and selective antagonist of the nuclear receptor RORγt. RORγt is a transcription factor that plays a critical role in the development and function of Th17 cells, which are important for the immune response to pathogens and in the pathogenesis of autoimmune diseases. Compound A has been shown to inhibit the differentiation of Th17 cells and reduce inflammation in preclinical models of autoimmune diseases, making it a promising therapeutic candidate.
作用機序
Compound A is a selective antagonist of RORγt, which is a transcription factor that plays a critical role in the differentiation of Th17 cells. By inhibiting the activity of RORγt, Compound A prevents the differentiation of Th17 cells and reduces inflammation.
Biochemical and Physiological Effects
Compound A has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on Th17 cells, Compound A has been shown to inhibit the expression of pro-inflammatory cytokines, such as IL-17A and IL-23, and to increase the expression of anti-inflammatory cytokines, such as IL-10. Compound A has also been shown to reduce the infiltration of immune cells into inflamed tissues and to promote the survival of regulatory T cells.
実験室実験の利点と制限
Compound A has several advantages for use in lab experiments. It is a potent and selective antagonist of RORγt, which makes it a valuable tool for studying the role of Th17 cells in autoimmune diseases. Compound A is also relatively easy to synthesize and has good pharmacokinetic properties. However, there are some limitations to the use of Compound A in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experimental settings. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.
将来の方向性
There are several potential future directions for research on Compound A. One area of interest is the development of more potent and selective RORγt antagonists. Another area of interest is the identification of biomarkers that can predict response to RORγt antagonists, which could help to identify patients who are most likely to benefit from these drugs. Finally, there is interest in exploring the potential use of RORγt antagonists in combination with other therapies, such as biologics or small molecule inhibitors, to enhance their efficacy.
合成法
The synthesis of Compound A involves several steps, including the preparation of 5-chloroindoline-2,3-dione, which is then reacted with 3-(4-chlorophenoxy)propylamine to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield Compound A. The synthesis of Compound A has been described in detail in a number of publications.
科学的研究の応用
Compound A has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. In these models, Compound A has been shown to reduce inflammation and disease severity by inhibiting the differentiation of Th17 cells. Compound A has also been shown to have potential therapeutic applications in other diseases, including cancer and metabolic disorders.
特性
IUPAC Name |
N-[5-chloro-1-[3-(4-chlorophenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-12(24)22-18-16-11-14(21)5-8-17(16)23(19(18)25)9-2-10-26-15-6-3-13(20)4-7-15/h3-8,11,18H,2,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEJQYRYNBVDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

![4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide](/img/structure/B2972665.png)
![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)

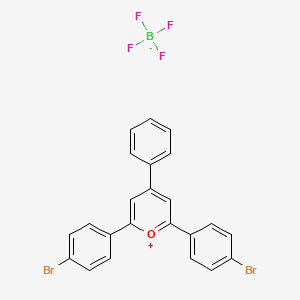
![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2972672.png)
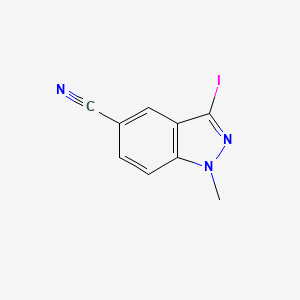
![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)
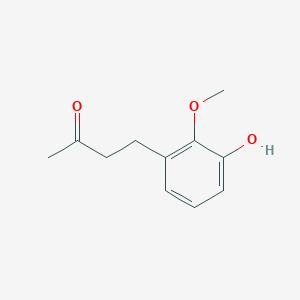
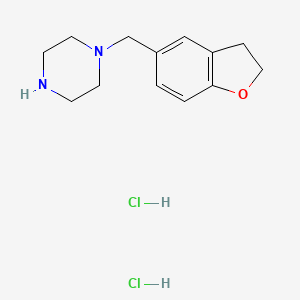

![Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2972682.png)